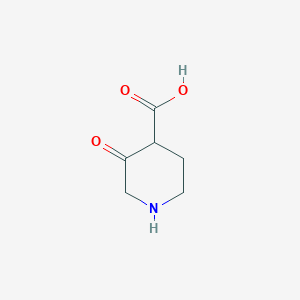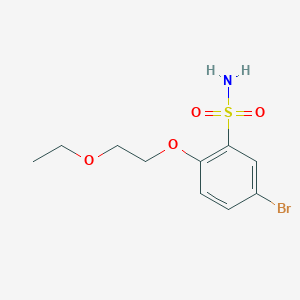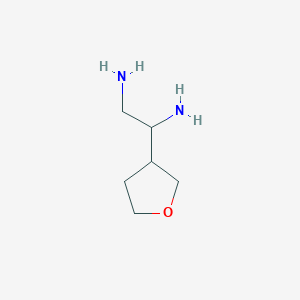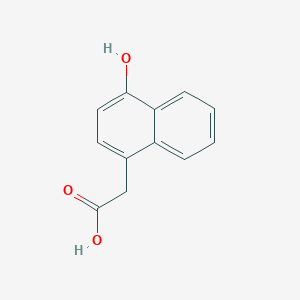
3-Oxopiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a carboxylic acid group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of pharmaceuticals and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxopiperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of piperidine derivatives. For instance, the oxidation of 4-piperidone with potassium permanganate (KMnO₄) in an acidic medium can yield this compound . Another method involves the hydrolysis of nitriles and amides under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or chromium trioxide (CrO₃). These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, followed by reactions with alcohols or amines.
Major Products
Oxidation: More oxidized piperidine derivatives.
Reduction: 3-hydroxypiperidine-4-carboxylic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
3-Oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for biologically active compounds and enzyme inhibitors.
Industry: Employed in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-oxopiperidine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
3-Oxopiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
4-Piperidone: A precursor in the synthesis of this compound.
Piperidine-4-carboxylic acid: Lacks the ketone group present in this compound.
3-Azabicyclo[3.3.1]nonane derivatives: These compounds have a more complex bicyclic structure compared to the monocyclic structure of this compound.
The uniqueness of this compound lies in its combination of a ketone and carboxylic acid functional group within a piperidine ring, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
3-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-5-3-7-2-1-4(5)6(9)10/h4,7H,1-3H2,(H,9,10) |
Clé InChI |
AIOPVJBVDUAXCA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(=O)C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)



![lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)


![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)

![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)

